![molecular formula C13H9BF3NO3 B13139411 (2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a boronic acid group attached to a benzofuro[2,3-b]pyridine core. The presence of trifluoromethyl and methyl groups further enhances its chemical properties, making it a valuable reagent in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid typically involves multiple steps, starting from readily available precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in organic synthesis .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid is widely used as a building block in the synthesis of complex organic molecules.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for probing biological systems .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance and stability .
Mécanisme D'action
The mechanism of action of (2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid involves its ability to form covalent bonds with nucleophiles. The boronic acid group can interact with hydroxyl groups, amines, and other nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl and methyl groups but lacks the boronic acid functionality.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: These compounds have a similar core structure but differ in the functional groups attached.
Uniqueness
The uniqueness of (2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid lies in its combination of boronic acid functionality with a benzofuro[2,3-b]pyridine core. This combination enhances its reactivity and versatility, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C13H9BF3NO3 |
|---|---|
Poids moléculaire |
295.02 g/mol |
Nom IUPAC |
[2-methyl-4-(trifluoromethyl)-[1]benzofuro[2,3-b]pyridin-8-yl]boronic acid |
InChI |
InChI=1S/C13H9BF3NO3/c1-6-5-8(13(15,16)17)10-7-3-2-4-9(14(19)20)11(7)21-12(10)18-6/h2-5,19-20H,1H3 |
Clé InChI |
FITHVLPBNPVQBG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)C3=C(C=C(N=C3O2)C)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



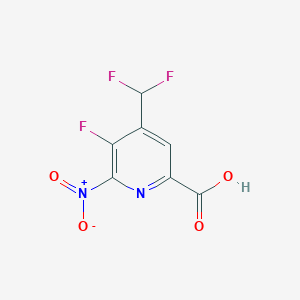
![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
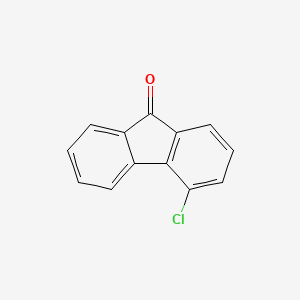
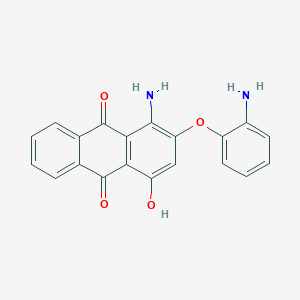
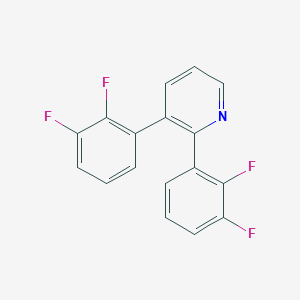
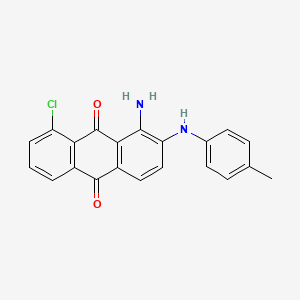
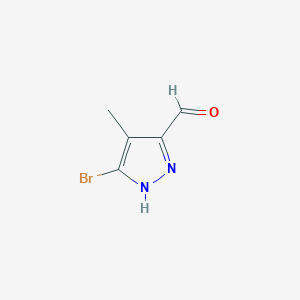
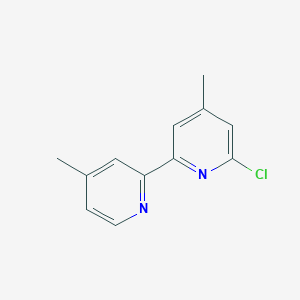
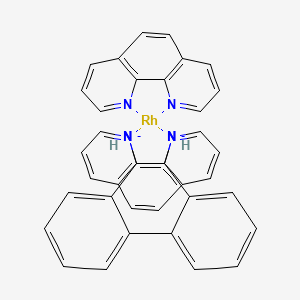
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)
